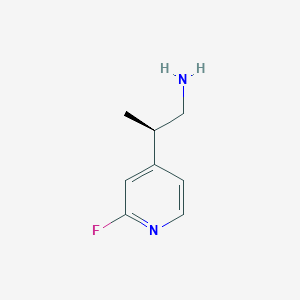
(3-(5-(4-Fluorobenzyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(thiophen-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a fluorobenzyl group, an oxadiazole ring, a piperidine ring, and a thiophene ring . These groups are common in medicinal chemistry and are often found in bioactive compounds.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aforementioned functional groups. The oxadiazole and thiophene rings are aromatic, contributing to the compound’s stability .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the fluorobenzyl group could undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the fluorine atom could increase the compound’s lipophilicity, potentially enhancing its ability to cross biological membranes .Wissenschaftliche Forschungsanwendungen
Structural Analysis and Synthesis
The synthesis and structural exploration of novel bioactive heterocycles, including derivatives similar to the compound of interest, have been studied extensively. These compounds are characterized through various spectroscopic methods and crystallography to understand their molecular structure and stability. For instance, a related compound, (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, was synthesized and evaluated for antiproliferative activity. Its structure was confirmed by X-ray diffraction, highlighting the compound's potential in drug development (S. Benaka Prasad et al., 2018).
Anticancer and Antimicrobial Activities
Compounds bearing the 1,3,4-oxadiazol moiety, closely related to the chemical structure , have been synthesized and evaluated for their anticancer and antimicrobial activities. For example, a series of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivatives demonstrated significant cytotoxicity against MCF-7 cell lines and moderate antibacterial and antifungal activities, suggesting their potential as therapeutic agents (T. R. R. Naik et al., 2022).
Antipsychotic Potential
Novel conformationally restricted butyrophenones with mixed dopaminergic and serotoninergic affinities have been synthesized, including compounds with a structure closely related to the query chemical. These compounds are evaluated as atypical antipsychotic agents, showing potential for treating schizophrenia with a low propensity to induce extrapyramidal side effects (E. Raviña et al., 1999).
Anticonvulsant Agents
Derivatives of the compound in focus have been synthesized for their potential as anticonvulsant agents. The study of (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d] isoxazol-3-yl) pyrrolidin-1-yl)methanone derivatives demonstrated significant protective effects in the maximal electroshock (MES) test, indicating the importance of these compounds in developing new treatments for epilepsy (S. Malik & S. Khan, 2014).
Selective Estrogen Receptor Modulators (SERMs)
Research into compounds structurally akin to the queried chemical has identified novel SERMs with significant estrogen antagonist potency. These studies underscore the potential for developing new therapeutics targeting estrogen receptors, beneficial in treating conditions like osteoporosis and certain cancers (A. Palkowitz et al., 1997).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[3-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2S/c20-15-7-5-13(6-8-15)11-17-21-22-18(25-17)14-3-1-9-23(12-14)19(24)16-4-2-10-26-16/h2,4-8,10,14H,1,3,9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNYHAWQRQVZUEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CS2)C3=NN=C(O3)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
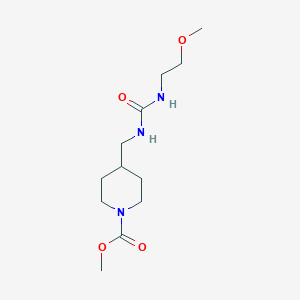
![(2-Methylspiro[3.3]heptan-2-yl)methanol](/img/structure/B2650521.png)
![N-(3-methoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2650522.png)
![N-(3,4-dimethoxyphenyl)-3-{[methyl(4-methylphenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxamide](/img/structure/B2650525.png)

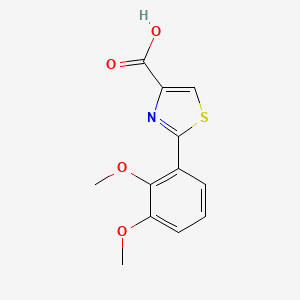
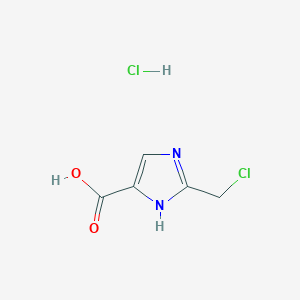
![N-[4-(2-oxopiperidin-1-yl)phenyl]propanamide](/img/structure/B2650530.png)
![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperidine-3-carboxylate](/img/structure/B2650534.png)
![N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B2650535.png)
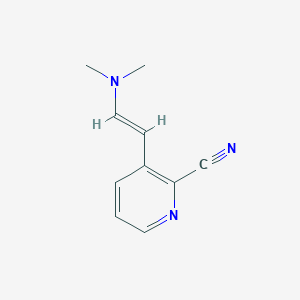
![2-[2-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]ethyl]isoindole-1,3-dione](/img/structure/B2650537.png)
![1H-Pyrazolo[3,4-c]pyridine, 4-bromo-3-(1-methylethyl)-](/img/structure/B2650541.png)
